3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-[(thiophen-2-yl)methyl]urea
Description
3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-[(thiophen-2-yl)methyl]urea is a synthetic urea derivative featuring a benzoxazole core substituted with a dimethylaminomethyl group at the 3-position and a thiophen-2-ylmethyl moiety attached to the urea nitrogen. Benzoxazoles are heterocyclic aromatic compounds known for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The dimethylamino group may enhance solubility and bioavailability, while the thiophene moiety contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-20(2)10-14-13-8-11(5-6-15(13)22-19-14)18-16(21)17-9-12-4-3-7-23-12/h3-8H,9-10H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWCBDHSFMWMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-[(thiophen-2-yl)methyl]urea typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Dimethylamino Group: The dimethylamino group is introduced via a Mannich reaction, where formaldehyde and dimethylamine are reacted with the benzoxazole derivative.
Formation of Thiophene Ring: The thiophene ring is synthesized separately, often through the reaction of a dicarbonyl compound with elemental sulfur.
Coupling of Benzoxazole and Thiophene Rings: The benzoxazole and thiophene rings are coupled through a urea linkage, typically using a phosgene or carbodiimide reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a fluorescent probe due to its unique structural features.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s structural motifs are of interest in the design of new pharmaceuticals, particularly for targeting specific biological pathways.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-[(thiophen-2-yl)methyl]urea involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole and thiophene rings can engage in π-π stacking interactions, while the urea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s structural analogs differ primarily in the heterocyclic core, substituents, or urea-linked groups. Key examples include:
Key Observations :
- Heterocyclic Core : Replacing benzoxazole with thiazole (as in ) or oxadiazole () alters electronic properties and binding affinity. Benzoxazole’s oxygen and nitrogen atoms may enhance hydrogen-bonding compared to sulfur-containing thiophene derivatives.
- Substituents: The dimethylaminomethyl group in the target compound improves solubility relative to non-polar substituents (e.g., tert-butyl in ).
- Urea Linkage : All analogs retain the urea moiety, critical for hydrogen-bonding interactions. However, substituents on the urea nitrogen (e.g., thiophen-2-ylmethyl vs. furan-2-ylmethyl in BG15424 ) influence steric and electronic effects.
Biological Activity
The compound 3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-[(thiophen-2-yl)methyl]urea is a complex organic molecule notable for its diverse biological activities. This compound incorporates a benzoxazole ring , a dimethylamino group , and a thiophenyl urea moiety , which contribute to its potential as a therapeutic agent. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Benzoxazole Ring : Known for its role in various pharmacological activities.
- Dimethylamino Group : Enhances solubility and bioavailability.
- Thiophenyl Urea Moiety : Implicated in interactions with biological targets.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:
- Binding Affinity : The benzoxazole ring can bind to protein sites, influencing their function.
- Cellular Pathway Modulation : The compound may affect signaling pathways related to cell proliferation and apoptosis.
These interactions can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Research indicates that derivatives of benzoxazole exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells in vitro.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzoxazole Derivative A | MDA-MB-231 (Breast) | 0.5 |
| Benzoxazole Derivative B | SK-Hep-1 (Liver) | 0.8 |
Antimicrobial Properties
Compounds featuring thiourea and benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity. These include effects against bacteria and fungi.
Anti-inflammatory Effects
The dimethylamino group may contribute to anti-inflammatory properties by modulating inflammatory pathways.
Case Studies
- Study on Anticancer Activity :
-
Antimicrobial Evaluation :
- In vitro tests against various pathogens showed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
- Mechanistic Insights :
Q & A
Basic: What are the standard synthetic routes for 3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-[(thiophen-2-yl)methyl]urea?
Answer:
The synthesis typically involves multi-step processes:
Intermediate Formation : Cyclization reactions to generate the 1,2-benzoxazole core, followed by dimethylamino methylation at the 3-position.
Alkylation : Introduction of the thiophen-2-ylmethyl group via alkylation using reagents like thiophene-2-carbonyl chloride or bromomethylthiophene.
Urea Coupling : Reaction with an isocyanate or carbodiimide derivative to form the urea linkage.
Key conditions include anhydrous solvents (e.g., DMF or THF), controlled temperatures (0–60°C), and catalysts like triethylamine. Yield optimization often requires purification via column chromatography .
Basic: What spectroscopic methods are used to characterize this compound?
Answer:
IR Spectroscopy : Identifies functional groups (e.g., urea C=O stretch ~1640–1680 cm⁻¹, benzoxazole ring vibrations ~1500–1600 cm⁻¹) .
NMR (¹H/¹³C) :
- Thiophene protons appear as multiplet signals at δ 6.8–7.5 ppm.
- Dimethylamino groups show singlet peaks at δ 2.2–2.5 ppm.
- Urea NH protons are typically broad due to hydrogen bonding (δ 8.0–9.0 ppm).
Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic success .
Advanced: How can computational methods optimize synthesis and predict reactivity?
Answer:
Reaction Path Search : Quantum chemical calculations (e.g., DFT) model intermediates and transition states to identify energetically favorable pathways .
Solvent Effects : COSMO-RS simulations predict solvent interactions, aiding in selecting optimal media (e.g., polar aprotic solvents for urea coupling) .
Machine Learning : Training models on analogous benzoxazole-thiophene systems can forecast reaction yields and side products, reducing trial-and-error experimentation .
Advanced: How do structural modifications (e.g., substituents) influence biological activity?
Answer:
Comparative studies on analogs reveal:
Thiophene Position : 2-Thienyl vs. 3-thienyl substitution alters electronic properties, affecting binding to targets like kinases or GPCRs.
Dimethylamino Group : Enhances solubility and membrane permeability but may reduce selectivity if steric bulk increases.
Urea Linkers : Replacing urea with thiourea or amide groups modulates hydrogen-bonding capacity and metabolic stability .
For example, replacing thiophene with furan decreases lipophilicity (logP), impacting cellular uptake .
Advanced: How to resolve contradictions in pharmacological data across similar compounds?
Answer:
Structural-Activity Relationships (SAR) : Systematically vary substituents and assay against standardized targets (e.g., enzyme inhibition, cytotoxicity).
Orthogonal Assays : Validate results using multiple techniques (e.g., SPR for binding affinity vs. cellular assays for efficacy).
Crystallography : Resolve binding mode discrepancies by solving co-crystal structures with target proteins.
For instance, conflicting reports on antimicrobial activity may arise from differences in bacterial strain susceptibility or assay conditions (e.g., nutrient media pH) .
Advanced: What strategies mitigate side reactions during urea formation?
Answer:
Controlled Stoichiometry : Use a 1:1.2 molar ratio of amine to isocyanate to minimize oligomerization.
Protecting Groups : Temporarily block reactive sites (e.g., benzoxazole NH) with Boc or Fmoc groups.
Catalysis : Employ Sc(OTf)₃ or ZnCl₂ to accelerate urea coupling while suppressing hydrolysis .
Advanced: How to design stability studies for this compound under physiological conditions?
Answer:
pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C and monitor degradation via HPLC.
Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated oxidation.
Light/Temperature Stress : Expose to UV-Vis light (ICH Q1B guidelines) and elevated temperatures (40–60°C) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
